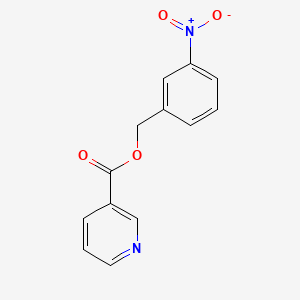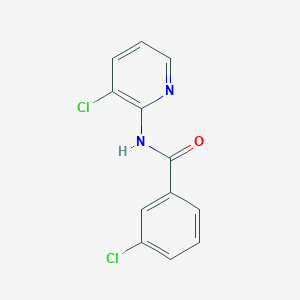![molecular formula C20H23ClN2O B5809917 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide, commonly known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized by scientists at the University of Michigan in the early 1990s. Since then, SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression.
作用機序
SNC80 exerts its effects by binding to the delta-opioid receptor, which is a G protein-coupled receptor. Activation of the delta-opioid receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of several downstream signaling pathways, which ultimately lead to the therapeutic effects of SNC80.
Biochemical and Physiological Effects:
SNC80 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain by activating the delta-opioid receptor in the spinal cord and brain. It has also been shown to reduce drug-seeking behavior by decreasing dopamine release in the brain reward system. In addition, SNC80 has been shown to have antidepressant-like effects by increasing the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.
実験室実験の利点と制限
SNC80 has several advantages for lab experiments. It is a highly selective agonist of the delta-opioid receptor, which makes it a useful tool for studying the physiological and biochemical effects of delta-opioid receptor activation. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations to using SNC80 in lab experiments. One limitation is that it is not orally bioavailable, which means that it must be administered via injection. This can be problematic for some experiments, as it can be difficult to control the dose and timing of administration. In addition, SNC80 has a relatively short half-life, which means that it must be administered frequently in order to maintain the desired effects.
将来の方向性
There are several future directions for research on SNC80. One area of research is the development of new analogs of SNC80 that have improved pharmacokinetic properties, such as increased oral bioavailability and longer half-life. Another area of research is the identification of new therapeutic applications for SNC80, such as in the treatment of neuropathic pain or anxiety disorders. Finally, there is a need for further research on the mechanisms of action of SNC80, particularly with regard to its effects on the brain reward system and the regulation of mood.
合成法
The synthesis of SNC80 is a multi-step process that involves the reaction of several chemical compounds. The starting material for the synthesis is 4-isopropylbenzamide, which is reacted with 3-chloro-4-(1-pyrrolidinyl)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with N-iodosuccinimide to form the final product, SNC80.
科学的研究の応用
SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. Several studies have shown that SNC80 has a high affinity for the delta-opioid receptor, which is involved in the regulation of pain and mood. SNC80 has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, SNC80 has been shown to have antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-14(2)15-5-7-16(8-6-15)20(24)22-17-9-10-19(18(21)13-17)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOSXGXQFNIOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-propan-2-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)



![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)

![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)